molecular formula C7H8O2P+ B12692196 Phosphinic acid, (2-methylphenyl)- CAS No. 137622-07-2

Phosphinic acid, (2-methylphenyl)-

Cat. No.: B12692196
CAS No.: 137622-07-2
M. Wt: 155.11 g/mol
InChI Key: KPWNOYGNNOTOKL-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic acid, (2-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylphosphine with an oxidizing agent. The reaction typically proceeds under mild conditions, with the phosphine being oxidized to the corresponding phosphinic acid. Another method involves the hydrolysis of phosphinic acid esters, which can be achieved under both acidic and basic conditions .

Industrial Production Methods

Industrial production of phosphinic acid, (2-methylphenyl)- often involves large-scale oxidation reactions. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product. Common oxidizing agents include hydrogen peroxide and oxygen, and the reactions are typically carried out in the presence of a catalyst to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, (2-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphinic acid, (2-methylphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which phosphinic acid, (2-methylphenyl)- exerts its effects often involves its interaction with specific molecular targets. For example, as a bioisostere, it can mimic the structure of natural substrates and inhibit enzyme activity by binding to the active site. This interaction can disrupt normal enzymatic function and lead to various biological effects .

Comparison with Similar Compounds

Phosphinic acid, (2-methylphenyl)- can be compared to other similar compounds, such as:

Conclusion

Phosphinic acid, (2-methylphenyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, drug design, and industrial applications.

Properties

CAS No.

137622-07-2

Molecular Formula

C7H8O2P+

Molecular Weight

155.11 g/mol

IUPAC Name

hydroxy-(2-methylphenyl)-oxophosphanium

InChI

InChI=1S/C7H7O2P/c1-6-4-2-3-5-7(6)10(8)9/h2-5H,1H3/p+1

InChI Key

KPWNOYGNNOTOKL-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=CC=C1[P+](=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.